4-tert-Butylphenacyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23491. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

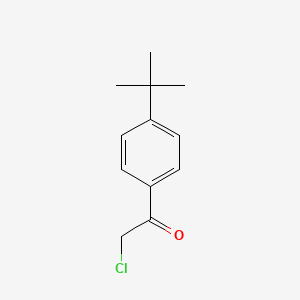

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-tert-butylphenyl)-2-chloroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTHPBRNHHJIQME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30281921 | |

| Record name | 4-tert-Butylphenacyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30281921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21886-62-4 | |

| Record name | 2-Chloro-1-[4-(1,1-dimethylethyl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21886-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 23491 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021886624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21886-62-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23491 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-tert-Butylphenacyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30281921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-tert-butylphenyl)-2-chloroethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Reaction Mechanism of 4-tert-Butylphenacyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of 4-tert-butylphenacyl chloride, a valuable intermediate in organic synthesis and pharmaceutical development. We will delve into the intricacies of its preparation via Friedel-Crafts acylation, elucidating the underlying reaction mechanism and providing practical, field-tested insights into the experimental protocol.

Introduction: The Significance of this compound

This compound, systematically named 1-(4-tert-butylphenyl)-2-chloroethanone, is a halogenated ketone that serves as a versatile building block in the synthesis of more complex molecules. The presence of the reactive chloromethyl ketone moiety, combined with the sterically bulky tert-butyl group, makes it a key precursor for various pharmaceutical and agrochemical compounds. Its synthesis is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry.

Synthesis of this compound via Friedel-Crafts Acylation

The most common and efficient method for synthesizing this compound is the Friedel-Crafts acylation of tert-butylbenzene with chloroacetyl chloride. This reaction utilizes a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to facilitate the electrophilic attack of the acylating agent on the aromatic ring.

Reaction Scheme

Caption: Overall reaction for the synthesis of this compound.

Causality Behind Experimental Choices

The selection of reagents and reaction conditions is critical for a successful and high-yielding synthesis.

-

tert-Butylbenzene as the Substrate: The tert-butyl group is an ortho-, para-directing activator of the benzene ring. Due to the significant steric hindrance of the tert-butyl group, the para-substituted product, this compound, is predominantly formed.

-

Chloroacetyl Chloride as the Acylating Agent: This reagent provides the necessary chloroacetyl group that is introduced onto the aromatic ring. Its bifunctional nature makes it a valuable building block in organic synthesis.

-

Anhydrous Aluminum Chloride as the Lewis Acid Catalyst: AlCl₃ is a strong Lewis acid that coordinates with the chloroacetyl chloride to generate a highly electrophilic acylium ion, which is the key intermediate for the electrophilic aromatic substitution.[1][2][3] It is crucial to use anhydrous AlCl₃ as the presence of moisture would lead to its hydrolysis, rendering it inactive.

-

Solvent Selection: A non-polar, aprotic solvent such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) is typically used. These solvents are inert under the reaction conditions and effectively dissolve the reactants.

Reaction Mechanism: A Step-by-Step Elucidation

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.

Caption: Mechanism of the Friedel-Crafts Acylation.

-

Formation of the Acylium Ion: The Lewis acid, AlCl₃, abstracts a chloride ion from chloroacetyl chloride to form a resonance-stabilized acylium ion. This highly reactive electrophile is the key species that attacks the aromatic ring.

-

Electrophilic Attack: The electron-rich π-system of the tert-butylbenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A weak base, in this case, the [AlCl₄]⁻ complex, removes a proton from the carbon bearing the newly added acyl group. This restores the aromaticity of the ring and yields the final product, this compound. The AlCl₃ catalyst is regenerated in this step, along with the formation of HCl as a byproduct.

Experimental Protocol: A Self-Validating System

This protocol is based on established procedures for Friedel-Crafts acylation and is designed to be a self-validating system, with clear checkpoints and expected observations.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| tert-Butylbenzene | 134.22 | 13.4 g (15.4 mL) | 0.10 |

| Chloroacetyl Chloride | 112.94 | 12.4 g (10.0 mL) | 0.11 |

| Anhydrous AlCl₃ | 133.34 | 16.0 g | 0.12 |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| 5% HCl solution | - | 100 mL | - |

| Saturated NaHCO₃ solution | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous MgSO₄ | 120.37 | 5 g | - |

Equipment

-

250 mL three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware

Step-by-Step Methodology

Caption: Experimental workflow for the synthesis of this compound.

-

Reaction Setup: Assemble a clean, dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. It is crucial to ensure all glassware is completely dry to prevent the decomposition of the AlCl₃ catalyst.

-

Charging the Flask: In the flask, dissolve 13.4 g (0.10 mol) of tert-butylbenzene in 50 mL of anhydrous dichloromethane.

-

Cooling: Cool the mixture to 0-5 °C using an ice bath.

-

Catalyst Addition: With vigorous stirring, carefully add 16.0 g (0.12 mol) of anhydrous aluminum chloride in small portions. The addition is exothermic, so maintain the temperature below 10 °C.

-

Reagent Addition: Add a solution of 12.4 g (0.11 mol) of chloroacetyl chloride in 50 mL of anhydrous dichloromethane to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature remains between 0-5 °C.

-

Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional hour. Then, remove the ice bath and allow the reaction to proceed at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Quenching: Carefully and slowly pour the reaction mixture onto a mixture of 100 g of crushed ice and 50 mL of 5% hydrochloric acid with stirring. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with 25 mL portions of dichloromethane.

-

Washing: Combine the organic layers and wash successively with 50 mL of 5% HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the dichloromethane using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as hexane or by column chromatography on silica gel.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Physical Properties

| Property | Value |

| IUPAC Name | 1-(4-tert-butylphenyl)-2-chloroethanone |

| CAS Number | 21886-62-4 |

| Molecular Formula | C₁₂H₁₅ClO |

| Molecular Weight | 210.70 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 36 °C |

| Boiling Point | 142-146 °C at 1 mmHg |

Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.95 (d, J = 8.4 Hz, 2H, Ar-H ortho to C=O)

-

δ 7.50 (d, J = 8.4 Hz, 2H, Ar-H meta to C=O)

-

δ 4.70 (s, 2H, -CH₂Cl)

-

δ 1.35 (s, 9H, -C(CH₃)₃)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 190.5 (C=O)

-

δ 158.0 (Ar-C para to C=O)

-

δ 131.5 (Ar-C ipso to C=O)

-

δ 128.5 (Ar-CH ortho to C=O)

-

δ 126.0 (Ar-CH meta to C=O)

-

δ 46.0 (-CH₂Cl)

-

δ 35.0 (-C(CH₃)₃)

-

δ 31.0 (-C(CH₃)₃)

-

-

Infrared (IR) Spectroscopy (KBr Pellet):

-

~3050 cm⁻¹ (Ar C-H stretch)

-

~2960 cm⁻¹ (Aliphatic C-H stretch)

-

~1685 cm⁻¹ (C=O stretch, characteristic of an aryl ketone)

-

~1605, 1570 cm⁻¹ (C=C aromatic ring stretches)

-

~830 cm⁻¹ (para-disubstituted benzene C-H bend)

-

~750 cm⁻¹ (C-Cl stretch)

-

Safety Precautions

This synthesis involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

tert-Butylbenzene: Flammable liquid and vapor. Harmful if swallowed or inhaled.

-

Chloroacetyl Chloride: Corrosive. Causes severe skin burns and eye damage. Lachrymator. Reacts violently with water.

-

Anhydrous Aluminum Chloride: Corrosive. Reacts violently with water to produce HCl gas. Causes severe skin and eye burns.

-

Dichloromethane: Volatile and suspected carcinogen.

-

This compound: Causes skin and serious eye irritation. May cause respiratory irritation.

Always consult the Safety Data Sheets (SDS) for each chemical before starting the experiment.

Conclusion

The synthesis of this compound via Friedel-Crafts acylation of tert-butylbenzene is a robust and well-understood reaction. By carefully controlling the reaction conditions and adhering to strict safety protocols, researchers can reliably produce this important synthetic intermediate. The detailed mechanistic understanding and experimental guidance provided in this document are intended to empower scientists in their research and development endeavors.

References

A Technical Guide to the Research Applications of 4-tert-Butylphenacyl Chloride

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical tools is paramount to success. 4-tert-Butylphenacyl chloride (2-chloro-1-(4-(tert-butyl)phenyl)ethan-1-one), a substituted α-haloketone, emerges as a versatile reagent with significant utility in several key areas of chemical and biological research. This guide provides an in-depth exploration of its core applications, focusing on the mechanistic rationale behind its use and offering practical, field-proven insights for its implementation in the laboratory.

Core Application: A Versatile Precursor in Heterocyclic Synthesis

The primary and most established application of this compound lies in its role as a key building block for the synthesis of a wide array of heterocyclic compounds.[1][2][3] α-Haloketones, such as this compound, are prized for their dual electrophilic sites: the carbonyl carbon and the adjacent carbon bearing the chloride. This bifunctionality allows for elegant and efficient cyclization reactions to form stable aromatic ring systems.[2][4]

Mechanistic Rationale: The Hantzsch Thiazole Synthesis and Analogs

The classic example of this reactivity is the Hantzsch thiazole synthesis.[5][6] In this reaction, the α-haloketone reacts with a thioamide. The sulfur of the thioamide acts as a nucleophile, attacking the carbon bearing the chloride and displacing it. The nitrogen of the resulting intermediate then attacks the electrophilic carbonyl carbon, and a subsequent dehydration step yields the thiazole ring.

The presence of the 4-tert-butyl group on the phenyl ring is a deliberate structural modification. This bulky, lipophilic group can significantly influence the properties of the final heterocyclic product, potentially enhancing its solubility in organic solvents or lipids, which is a crucial consideration in medicinal chemistry for improving pharmacokinetic profiles.

Key Heterocyclic Scaffolds Synthesized

-

Thiazoles: By reacting this compound with various thioamides, researchers can synthesize a library of 2,4-disubstituted thiazoles.[5][6] These scaffolds are prevalent in many FDA-approved drugs and are known to exhibit a wide range of biological activities.[5]

-

Imidazoles: In a similar fashion, reaction with amidines can lead to the formation of substituted imidazoles. This synthesis provides a straightforward route to this important class of heterocycles, which are central to many biological processes and pharmaceutical agents.

-

Quinoxalines: The reaction of this compound with ortho-phenylenediamines is a well-established method for synthesizing quinoxalines.[7][8] This condensation reaction creates a six-membered heterocyclic ring fused to a benzene ring, a scaffold with applications in medicinal chemistry and materials science.[8][9]

Experimental Protocol: General Synthesis of a 4-(4-tert-butylphenyl)thiazole

This protocol outlines a general procedure for the Hantzsch thiazole synthesis using this compound.

Materials:

-

This compound

-

Thioamide (e.g., thioacetamide for a 2-methylthiazole)

-

Ethanol (or other suitable solvent)

-

Sodium bicarbonate (for workup)

-

Ethyl acetate (for extraction)

-

Magnesium sulfate (for drying)

Procedure:

-

In a round-bottom flask, dissolve the chosen thioamide (1.0 equivalent) in ethanol.

-

Add this compound (1.0 equivalent) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x volume of the reaction mixture).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired thiazole.

Analytical Application: Derivatization Reagent for Chromatographic Analysis

In analytical chemistry, particularly in high-performance liquid chromatography (HPLC), the detection of analytes with poor chromophoric or fluorophoric properties can be challenging. Chemical derivatization is a powerful technique to overcome this limitation.[10] this compound is well-suited to act as a derivatizing agent for carboxylic acids, phenols, and thiols, enhancing their detectability by UV-visible or mass spectrometry detectors.

Principle of Derivatization

The underlying principle is the conversion of a poorly detectable analyte into a derivative with a strong chromophore. The phenacyl moiety of this compound contains a phenyl ketone structure, which absorbs UV light strongly, typically around 240-250 nm.[11] The reaction involves the nucleophilic attack of the analyte (e.g., a carboxylate anion) on the carbon bearing the chloride, forming a stable ester linkage and introducing the UV-active phenacyl group. This allows for sensitive quantification of otherwise "invisible" compounds like fatty acids.[11][12][13]

Experimental Protocol: Derivatization of a Carboxylic Acid for HPLC-UV Analysis

This protocol provides a general method for the derivatization of a carboxylic acid using a phenacyl halide analog.

Materials:

-

Carboxylic acid sample

-

This compound

-

Acetonitrile (HPLC grade)

-

A non-nucleophilic base (e.g., N,N-diisopropylethylamine)

-

HPLC system with a UV detector

Procedure:

-

Dissolve the carboxylic acid sample in acetonitrile.

-

Add an excess of the non-nucleophilic base (e.g., 5 equivalents) to generate the carboxylate anion.

-

Add an excess of this compound (e.g., 10 equivalents) to the solution.

-

Allow the reaction to proceed at room temperature or with gentle heating (e.g., 60°C) for a specified time (e.g., 15-60 minutes), until the reaction is complete (monitor by a test injection if necessary).

-

Quench the reaction if necessary (e.g., by adding a small amount of a primary amine).

-

Dilute the reaction mixture with the mobile phase to an appropriate concentration.

-

Inject an aliquot of the derivatized sample into the HPLC system for analysis, with the UV detector set to the absorbance maximum of the phenacyl chromophore.

Bio-organic Application: Potential as an Irreversible Enzyme Inhibitor

The α-haloketone functional group is a "warhead" in the design of irreversible enzyme inhibitors.[14][15][16] These compounds can act as affinity labels, where the inhibitor first binds to the enzyme's active site and then forms a covalent bond with a nearby nucleophilic amino acid residue, leading to permanent inactivation of the enzyme.

Mechanism of Irreversible Inhibition

Enzymes such as serine proteases and phospholipase A2 have nucleophilic residues (e.g., serine, histidine, cysteine) in their active sites.[14][17][18] An α-haloketone inhibitor, like this compound, can be designed to mimic the enzyme's natural substrate. Once bound in the active site, the nucleophilic amino acid residue attacks the electrophilic carbon bearing the chloride, forming a stable covalent bond. This process is often time-dependent and results in the irreversible loss of enzyme activity. The tert-butylphenyl group can contribute to the binding affinity and specificity of the inhibitor for the enzyme's active site.

While specific studies on this compound as an inhibitor for enzymes like phospholipase A2 are not extensively documented in readily available literature, its chemical structure makes it a prime candidate for such research. Designing and testing substituted α-haloketones is a common strategy in the development of new enzyme inhibitors for therapeutic purposes.[17][18]

Diagrams

Caption: Synthesis of various heterocycles from this compound.

Caption: Workflow for HPLC derivatization using this compound.

Caption: Mechanism of irreversible enzyme inhibition by an α-haloketone.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinoxaline synthesis [organic-chemistry.org]

- 10. greyhoundchrom.com [greyhoundchrom.com]

- 11. Separation and quantitation of plasma free fatty acids as phenacyl esters by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Improved detection of polyunsaturated fatty acids as phenacyl esters using liquid chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of fatty acids as phenacyl esters in rat adipose tissue and blood vessel walls by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Haloenol lactones: enzyme-activated irreversible inactivators for serine proteases. Inactivation of alpha-chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 17. Regulation and inhibition of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inhibition of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-tert-Butylphenacyl chloride (CAS: 21886-62-4)

Introduction

4-tert-Butylphenacyl chloride, with the CAS number 21886-62-4, is a versatile chemical intermediate of significant interest to researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. Its unique molecular architecture, featuring a bulky tert-butyl group on the phenacyl core, imparts specific chemical properties that make it a valuable building block for a range of complex molecules. This guide provides an in-depth technical overview of this compound, including its physicochemical properties, a detailed synthesis protocol with mechanistic insights, its applications, and essential safety information. The content herein is curated to provide not just procedural steps but also the underlying scientific rationale, empowering researchers to utilize this compound effectively and safely in their work.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in research and development. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 21886-62-4 | [1] |

| Molecular Formula | C12H15ClO | [1] |

| Molecular Weight | 210.70 g/mol | Calculated |

| Appearance | Not specified, likely a solid | |

| Chemical Name | 2-chloro-1-(4-(tert-butyl)phenyl)ethan-1-one | IUPAC |

| Synonyms | 4-(tert-Butyl)phenacyl chloride | [1] |

Synthesis and Purification: A Mechanistic Approach

This compound is commonly synthesized via a Friedel-Crafts acylation reaction.[2][3] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.[2]

Synthesis Protocol: Friedel-Crafts Acylation of tert-Butylbenzene

This protocol outlines the synthesis of this compound from tert-butylbenzene and chloroacetyl chloride, using aluminum chloride as a Lewis acid catalyst.[4][5]

Materials:

-

tert-Butylbenzene

-

Chloroacetyl chloride

-

Anhydrous aluminum chloride (AlCl3)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), dilute (e.g., 1M)

-

Saturated sodium bicarbonate solution (NaHCO3)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Reflux condenser (optional, depending on scale and reaction time)

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents). Immediately add anhydrous dichloromethane to the flask under a nitrogen atmosphere to form a slurry. Cool the flask in an ice bath to 0°C.

-

Causality: The reaction is performed under an inert atmosphere to prevent the moisture-sensitive aluminum chloride from reacting with water in the air, which would deactivate the catalyst. Cooling the reaction is crucial as Friedel-Crafts acylations are exothermic, and controlling the temperature prevents unwanted side reactions.

-

-

Addition of Reactants: In the dropping funnel, prepare a solution of tert-butylbenzene (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred slurry of aluminum chloride over 30-60 minutes, maintaining the temperature at 0°C.

-

Formation of the Acylium Ion: In a separate, dry dropping funnel, add chloroacetyl chloride (1.05 equivalents) dissolved in a small amount of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature does not rise above 5°C.

-

Mechanistic Insight: The aluminum chloride acts as a Lewis acid, coordinating with the chlorine atom of chloroacetyl chloride to form a highly electrophilic acylium ion (or a complex that behaves as such). This electrophile is then attacked by the electron-rich tert-butylbenzene ring.

-

-

Reaction Progression: After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material. The reaction can be allowed to slowly warm to room temperature if the reaction is sluggish.

-

Quenching the Reaction: Carefully and slowly quench the reaction by pouring the mixture over crushed ice and dilute hydrochloric acid. This will decompose the aluminum chloride complex.

-

Expert Tip: Quenching should be done in a well-ventilated fume hood as HCl gas may be evolved. The addition should be slow to control the exothermic reaction.

-

-

Workup and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally, brine.

-

Rationale: The acid wash removes any remaining aluminum salts. The bicarbonate wash neutralizes any unreacted acid. The brine wash helps to remove water from the organic layer.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its utility stems from the reactive chloromethyl ketone functionality, which can be readily modified.

Intermediate for Active Pharmaceutical Ingredients (APIs)

The phenacyl chloride moiety is a versatile scaffold in medicinal chemistry. The tert-butyl group can provide steric bulk and lipophilicity, which can be advantageous for modulating the pharmacological properties of a drug candidate. While specific examples for this compound are not extensively detailed in the provided search results, related structures like 4-tert-butylbenzyl chloride are used in the synthesis of antiallergic drugs and analgesics. This suggests that this compound could similarly be a precursor for novel therapeutic agents.

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is crucial. Standard analytical techniques are employed for this purpose.

| Analytical Technique | Expected Observations |

| ¹H NMR | Resonances corresponding to the tert-butyl protons (singlet, ~1.3 ppm), aromatic protons (two doublets, ~7.4-7.8 ppm), and the methylene protons adjacent to the carbonyl and chlorine (singlet, ~4.8 ppm). |

| ¹³C NMR | Signals for the quaternary carbon and methyl carbons of the tert-butyl group, aromatic carbons, the carbonyl carbon, and the methylene carbon.[6][7] |

| Infrared (IR) Spectroscopy | A strong absorption band for the carbonyl (C=O) stretch, typically around 1680-1700 cm⁻¹. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) and characteristic fragmentation patterns. |

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: Causes skin irritation and serious eye irritation.[1] May cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[1]

-

Handling: Use only in a well-ventilated area, preferably a fume hood.[1] Avoid breathing dust/fumes.[1] Wash hands thoroughly after handling.[1]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed.

-

Spills: In case of a spill, avoid generating dust.[1] Use dry clean-up procedures and place the material in a sealed container for disposal.[1]

Conclusion

This compound is a valuable chemical intermediate with significant potential in organic synthesis and drug discovery. Its synthesis via Friedel-Crafts acylation is a well-established and scalable method. A comprehensive understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for researchers and scientists to effectively and safely utilize this compound in their endeavors to develop new molecules and medicines.

References

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. cerritos.edu [cerritos.edu]

- 6. sylzyhg.com [sylzyhg.com]

- 7. researchgate.net [researchgate.net]

Physical and chemical properties of 4-tert-Butylphenacyl chloride

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Applications of 4-tert-Butylphenacyl Chloride

Abstract

This compound, systematically named 2-chloro-1-(4-tert-butylphenyl)ethanone, is a key bifunctional organic compound widely utilized as an intermediate in the synthesis of pharmaceuticals and complex organic molecules. Its structure, featuring a reactive α-chloro ketone moiety and a lipophilic tert-butyl group, makes it a versatile building block for introducing the 4-tert-butylbenzoyl scaffold. This guide offers a comprehensive analysis of its physical and chemical properties, detailed protocols for its characterization, and an examination of its reactivity and applications, particularly within the field of drug discovery and development.

Core Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of a reagent is paramount for its effective and safe use in a research and development setting.

Physical and Chemical Identity

The key identifying and physical properties of this compound are summarized below. The bulky, non-polar tert-butyl group significantly influences its solubility, rendering it highly soluble in common organic solvents while being virtually insoluble in water.

| Property | Data | Source(s) |

| Systematic Name | 2-chloro-1-(4-tert-butylphenyl)ethanone | - |

| Synonyms | α-Chloro-4'-tert-butylacetophenone | - |

| Molecular Formula | C₁₂H₁₅ClO | [1] |

| Molecular Weight | 210.70 g/mol | - |

| CAS Number | 4253-33-2 | - |

| Appearance | Off-white to light yellow crystalline solid | - |

| Melting Point | 76-79 °C | - |

| Boiling Point | 125-127 °C (at 2 mmHg) | - |

| Solubility | Soluble in acetone, dichloromethane, THF; Insoluble in water | [1] |

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for verifying the identity and purity of this compound. The expected data from key analytical techniques are as follows:

| Technique | Expected Spectral Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.95 (d, J=8.5 Hz, 2H, Ar-H ortho to C=O), 7.52 (d, J=8.5 Hz, 2H, Ar-H meta to C=O), 4.70 (s, 2H, -COCH₂Cl), 1.35 (s, 9H, -C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 190.5 (C=O), 158.0 (Ar-C), 131.5 (Ar-C), 128.8 (Ar-CH), 126.0 (Ar-CH), 46.2 (-CH₂Cl), 35.2 (-C(CH₃)₃), 31.0 (-C(CH₃)₃) |

| Infrared (IR, KBr Pellet) | ν (cm⁻¹): ~2965 (C-H stretch, alkyl), ~1685 (C=O stretch, aryl ketone), ~1605 (C=C stretch, aromatic), ~1220 (C-H bend), ~750 (C-Cl stretch) |

| Mass Spectrometry (EI) | m/z (%): 212/210 ([M]⁺, with ~1:3 ratio for ³⁷Cl/³⁵Cl isotopes), 195 ([M-CH₃]⁺), 153 ([M-COCH₂Cl]⁺), 57 ([C(CH₃)₃]⁺) |

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the reactivity of the α-chloroketone functional group. The carbon atom alpha to the carbonyl is highly electrophilic and susceptible to nucleophilic attack, leading to the displacement of the chloride ion. This Sₙ2 reactivity is the basis for its primary use as an alkylating agent.

Organochlorine compounds are integral to modern medicine, with over 250 FDA-approved drugs containing chlorine.[2][3] The incorporation of halogen atoms can enhance a molecule's lipophilicity, improve its metabolic stability, and facilitate stronger binding interactions with biological targets.[3] Intermediates like this compound are thus crucial for the synthesis of new drug candidates.[2][4]

Key Applications in Synthesis

-

Alkylation of Nucleophiles: It readily reacts with a wide range of nucleophiles, including amines, thiols, phenols, and carboxylates, to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.

-

Heterocycle Synthesis: It is a classic precursor for building important heterocyclic scaffolds, such as imidazoles (via the Radziszewski reaction), thiazoles (via the Hantzsch synthesis), and oxazoles. These motifs are prevalent in many biologically active molecules.

-

"Click" Chemistry: While not a direct participant in the most common "click" reactions (like azide-alkyne cycloadditions), its derivatives can be readily functionalized with azides or alkynes, enabling their use in this powerful drug development methodology.[5]

Experimental Protocol: Synthesis of a Tri-substituted Imidazole

This protocol provides a trusted, step-by-step method for synthesizing a lophine-type (tri-substituted) imidazole, a common scaffold in medicinal chemistry, using this compound.

Objective: To synthesize 2-phenyl-4-(4-tert-butylphenyl)-1H-imidazole.

Materials:

-

This compound (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

Ammonium Acetate (10 eq)

-

Glacial Acetic Acid (solvent)

-

Ethanol and Deionized Water (for recrystallization)

Methodology:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (2.11 g, 10.0 mmol, 1.0 eq) and benzaldehyde (1.06 g, 1.02 mL, 10.0 mmol, 1.0 eq).

-

Solvent and Reagent Addition: Add glacial acetic acid (30 mL) to dissolve the reactants. To this solution, add ammonium acetate (7.71 g, 100 mmol, 10 eq).

-

Reaction Execution: Heat the mixture to reflux (approx. 118 °C) and maintain for 3 hours.

-

Expert Insight: Glacial acetic acid serves as both the solvent and an acid catalyst for the condensation steps. Using a large excess of ammonium acetate, the nitrogen source, drives the equilibrium towards the formation of the imidazole ring.

-

-

Monitoring and Work-up: Monitor the reaction's completion using Thin-Layer Chromatography (TLC) (e.g., mobile phase 7:3 Hexane:Ethyl Acetate). Once the starting material is consumed, cool the flask to room temperature.

-

Precipitation: Slowly pour the cooled reaction mixture into a beaker containing 200 mL of ice-cold water while stirring. A solid precipitate will form.

-

Purification:

-

Collect the crude solid by vacuum filtration, washing the filter cake with cold deionized water (3 x 50 mL).

-

Purify the crude product by recrystallization from an ethanol/water mixture to yield the final product as a crystalline solid.

-

-

Validation (Self-Validating System):

-

Purity Check: Determine the melting point of the dried, recrystallized product. A sharp melting range indicates high purity.

-

Structural Confirmation: Acquire ¹H NMR, ¹³C NMR, and mass spectrometry data and compare them to the expected values for the target compound to confirm its identity.

-

Workflow and Safety

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the imidazole synthesis described above.

Caption: Experimental workflow for the synthesis of a substituted imidazole.

Handling and Safety Considerations

As an α-haloketone, this compound is a lachrymator and an irritant. It must be handled with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.[6]

-

Personal Protection: Wear safety goggles, a lab coat, and nitrile gloves.[7]

-

Handling: Avoid creating dust.[6] Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7][8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[9]

-

Spills: In case of a spill, clean up immediately using dry procedures to avoid generating dust.[6]

Conclusion

This compound is a high-value synthetic intermediate with well-defined physicochemical and spectroscopic properties. Its predictable reactivity as an alkylating agent makes it an indispensable tool for organic and medicinal chemists, particularly in the construction of heterocyclic systems for drug discovery. Adherence to proper characterization, reaction protocols, and safety procedures, as outlined in this guide, will ensure its successful and safe application in the laboratory.

References

- 1. CAS 19692-45-6: 4-tert-Butylbenzyl chloride | CymitQuimica [cymitquimica.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. rjptonline.org [rjptonline.org]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-tert-Butylphenacyl Chloride: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 4-tert-butylphenacyl chloride (2-chloro-1-(4-(tert-butyl)phenyl)ethan-1-one), a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical and physical properties, provides a detailed synthesis protocol with mechanistic insights, explores its applications, and outlines essential safety and handling procedures.

Core Molecular and Physical Properties

This compound is a substituted acetophenone that serves as a versatile building block in organic synthesis. Its core attributes are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₅ClO | [1] |

| Molecular Weight | 210.71 g/mol | [1] |

| CAS Number | 21886-62-4 | [1] |

| IUPAC Name | 2-chloro-1-(4-(tert-butyl)phenyl)ethan-1-one | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 31-32 °C | |

| Boiling Point | 142-146 °C at 1 mmHg |

Synthesis of this compound via Friedel-Crafts Acylation

The primary route for the industrial and laboratory synthesis of this compound is the Friedel-Crafts acylation of tert-butylbenzene with 2-chloroacetyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃).

Mechanistic Rationale

The causality behind this synthetic choice lies in the robust and well-understood mechanism of the Friedel-Crafts acylation. The key steps are:

-

Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) activates the 2-chloroacetyl chloride by coordinating to the chlorine atom of the acyl chloride. This polarization facilitates the departure of the chloride ion, forming a highly reactive and resonance-stabilized acylium ion. This electrophile is the key species that attacks the aromatic ring.

-

Electrophilic Aromatic Substitution: The electron-rich π-system of the tert-butylbenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The tert-butyl group is an ortho-, para-director; however, due to steric hindrance from the bulky tert-butyl group, the para-substituted product is predominantly formed.

-

Deprotonation and Catalyst Regeneration: A weak base, typically the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon bearing the newly attached acyl group. This step restores the aromaticity of the ring and regenerates the aluminum chloride catalyst, allowing it to participate in another catalytic cycle.

Caption: Mechanism of Friedel-Crafts Acylation for this compound Synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system, with each step designed to maximize yield and purity while ensuring safety.

Materials:

-

tert-Butylbenzene

-

2-Chloroacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

-

Heptane or Ethanol (for recrystallization)

Equipment:

-

Three-necked round-bottom flask

-

Addition funnel

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

Procedure:

-

Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube. The anhydrous nature of the reaction is critical as aluminum chloride reacts violently with water.

-

Charging the Flask: Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath with stirring. The use of a slight excess of the catalyst ensures the reaction goes to completion.

-

Addition of Acylating Agent: Dissolve 2-chloroacetyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C. This slow addition controls the exothermic reaction between the acyl chloride and the Lewis acid.

-

Addition of Aromatic Substrate: After the addition of 2-chloroacetyl chloride is complete, add a solution of tert-butylbenzene (1.0 equivalent) in anhydrous dichloromethane to the addition funnel. Add this solution dropwise to the reaction mixture over 1 hour, keeping the temperature at 0 °C. Slow addition prevents di-acylation and other side reactions.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction is complete.

-

Quenching the Reaction: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step quenches the reaction by hydrolyzing the aluminum chloride-ketone complex and protonating any remaining unreacted Lewis acid. The HCl also helps to keep the aluminum salts dissolved in the aqueous phase.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers.

-

Neutralization and Drying: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the dichloromethane using a rotary evaporator. The crude product will be an oil or a low-melting solid.

Caption: General workflow for the synthesis of this compound.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a high-purity crystalline solid.

Protocol:

-

Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at low temperatures. Aliphatic hydrocarbons like heptane or alcohols such as ethanol are good starting points for solvent screening.

-

Dissolution: Dissolve the crude product in a minimal amount of hot solvent.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Slow cooling is crucial for the formation of pure crystals, as it allows impurities to remain in the solution.[2]

-

Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel, wash them with a small amount of cold solvent, and dry them under vacuum.[1]

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of various pharmaceuticals, particularly in the development of antifungal agents.[3] The α-haloketone moiety is a reactive handle that allows for the introduction of various nucleophiles, leading to the construction of more complex molecular architectures.

Synthesis of Azole Antifungal Agents

A significant application of this compound is in the synthesis of triazole-based antifungal drugs.[4] These drugs, such as fluconazole and itraconazole, function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[5]

The synthesis of novel triazole antifungals often involves the reaction of an α-haloketone, like this compound, with a triazole nucleophile. The general reaction scheme is as follows:

Caption: Use of this compound in Azole Antifungal Synthesis.

The tert-butyl group in these structures often plays a crucial role in binding to the hydrophobic pockets of the target enzyme, thereby enhancing the drug's potency.

Spectroscopic Characterization

The structure of this compound can be confirmed using standard spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of an α-haloketone like this compound will exhibit characteristic absorption bands:

-

C=O Stretch: A strong, sharp peak around 1700-1725 cm⁻¹. The presence of the adjacent electronegative chlorine atom can slightly increase the frequency of the carbonyl stretch compared to a simple ketone.[6]

-

C-H Stretches (Aromatic): Peaks slightly above 3000 cm⁻¹ are indicative of sp² C-H bonds in the benzene ring.[7]

-

C-H Stretches (Aliphatic): Peaks just below 3000 cm⁻¹ correspond to the sp³ C-H bonds of the tert-butyl group and the methylene group.[7]

-

C-Cl Stretch: A peak in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the carbon-chlorine bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides valuable structural information:

-

tert-Butyl Protons: A singlet at approximately 1.3 ppm, integrating to 9 protons.

-

Methylene Protons: A singlet around 4.8 ppm, integrating to 2 protons. The deshielding is due to the adjacent carbonyl group and chlorine atom.

-

Aromatic Protons: Two doublets in the range of 7.5-8.0 ppm, each integrating to 2 protons, characteristic of a 1,4-disubstituted benzene ring.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon environment:

-

tert-Butyl Carbons: Two signals, one for the quaternary carbon and one for the three equivalent methyl carbons.

-

Methylene Carbon: A signal for the carbon attached to the chlorine.

-

Aromatic Carbons: Four signals for the aromatic carbons, two for the substituted carbons and two for the unsubstituted carbons.

-

Carbonyl Carbon: A signal in the downfield region, typically around 190-200 ppm.

Safety, Handling, and Storage

Hazard Statements:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If skin irritation occurs, get medical advice/attention.

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible substances.

-

Keep containers tightly closed.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. Its synthesis via Friedel-Crafts acylation is a robust and scalable process. The reactivity of its α-haloketone functionality makes it a key building block for the construction of complex molecules, most notably in the development of azole-based antifungal agents. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and development.

References

- 1. 1-(4-Tert-butylphenyl)-2-chloroethan-1-one | C12H15ClO | CID 229661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ccjm.org [ccjm.org]

- 6. Interpreting IR Spectra [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Safety and handling of 4-tert-Butylphenacyl chloride in the lab

An In-depth Technical Guide to the Safe Handling of 4-tert-Butylphenacyl Chloride in the Laboratory

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the safety protocols and handling procedures for this compound (CAS No. 21886-62-4) in a research and development laboratory setting. As a reactive α-haloketone, this compound is a valuable intermediate in organic synthesis but demands rigorous adherence to safety measures to mitigate potential hazards. This document is intended for researchers, chemists, and drug development professionals.

Compound Profile and Physicochemical Properties

This compound, also known as 2-chloro-1-[4-(1,1-dimethylethyl)phenyl]ethanone, is a solid organic compound.[1] Its utility in synthesis stems from the reactivity of the α-chloro ketone moiety, which makes it an effective alkylating agent. However, this reactivity is also the source of its primary hazards.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 21886-62-4 | [2] |

| Molecular Formula | C₁₂H₁₅ClO | [2] |

| Molecular Weight | 210.71 g/mol | [3] |

| Appearance | Solid | [3] |

| Melting Point | 31-32°C | [3] |

| Boiling Point | 142-146°C at 1 mmHg | [2][3] |

| Stability | Considered stable under recommended storage conditions. | [2] |

| Solubility | Data not readily available for water; likely soluble in common organic solvents. | [2] |

Hazard Identification and Toxicological Analysis

The primary hazards associated with this compound are related to its irritant and corrosive properties. It is classified as a lachrymator, a substance that irritates the eyes and causes tearing.[2]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2] |

| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation.[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Tract Irritation) | H335: May cause respiratory irritation.[2] |

Toxicological Impact

-

Eye Contact : As a potent irritant, direct contact with the eyes will cause serious irritation, pain, and redness.[2] The lachrymatory nature of the compound means that even exposure to vapors can cause significant discomfort and tearing. Prompt and thorough irrigation is critical to prevent lasting damage.[2]

-

Skin Contact : The compound is classified as a skin irritant, causing redness and inflammation upon contact.[2] Prolonged exposure should be avoided, and contaminated clothing must be removed and laundered before reuse.[2]

-

Inhalation : Inhalation of dust or fumes can lead to respiratory tract irritation, characterized by coughing and shortness of breath.[2] All handling of the solid or solutions should be performed in a well-ventilated area, preferably within a chemical fume hood.[2]

-

Ingestion : While not a primary route of occupational exposure, ingestion is presumed to be harmful. Standard first aid involves rinsing the mouth and seeking medical attention.[2]

Physicochemical Hazards

-

Combustibility : The material is not considered a significant fire risk, but containers may burn.[2]

-

Hazardous Decomposition : Upon combustion, it may emit corrosive and toxic fumes, including hydrogen chloride gas.[2] Firefighters should wear self-contained breathing apparatus.[2]

-

Reactivity : The compound is stable under normal conditions.[2] However, it should be stored away from incompatible materials such as strong oxidizing agents and bases to prevent hazardous reactions.[4][5]

Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory, starting with engineering controls and supplemented by robust PPE.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood.[6] A fume hood is essential to control the inhalation hazard from dust or vapors.[2] The air velocity at the sash should be sufficient to capture contaminants, typically between 4-10 m/s at the extraction point for dusts.[2] An eyewash station and safety shower must be readily accessible in the immediate work area.[7]

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent skin and eye contact. The following table outlines the minimum required PPE.

Table 3: Required Personal Protective Equipment

| Body Part | PPE | Specifications and Rationale |

| Eyes/Face | Safety goggles with side shields and a face shield. | Standard safety glasses are insufficient. Chemical goggles provide a seal around the eyes to protect from dust and splashes. A face shield offers an additional layer of protection for the entire face.[6][8] |

| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene, butyl rubber). | Prevents dermal absorption. Gloves must be inspected for degradation or punctures before each use. After handling, hands should be washed thoroughly.[2][6] |

| Body | Laboratory coat or chemical-resistant apron. | Protects personal clothing from contamination. Work clothes should be laundered separately from personal items.[2][6] |

| Respiratory | NIOSH-approved respirator (if engineering controls are insufficient). | A respirator may be necessary when engineering controls do not adequately prevent exposure, such as during a large spill cleanup.[2] |

Standard Operating Procedure for Laboratory Use

This section details a representative workflow for using this compound as an alkylating agent. The causality behind each step is explained to ensure a self-validating and safe protocol.

Protocol: Alkylation of a Phenolic Substrate

-

Preparation and Area Setup :

-

Step 1.1 : Don all required PPE as specified in Table 3.

-

Step 1.2 : Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Step 1.3 : Line the work surface of the fume hood with absorbent, disposable bench paper. This simplifies cleanup in case of a minor spill.

-

-

Weighing the Reagent :

-

Step 2.1 : Tare a suitable container (e.g., a glass vial) on an analytical balance.

-

Step 2.2 : Inside the fume hood, carefully transfer the required amount of this compound to the container. Handle the solid gently to minimize dust generation.[2]

-

Step 2.3 : Securely cap the container before removing it from the fume hood to transport it back to the balance for weighing. This containment step is crucial to prevent the spread of contamination.

-

Step 2.4 : After weighing, immediately return the reagent to the fume hood.

-

-

Reaction Setup and Execution :

-

Step 3.1 : In the fume hood, charge a reaction flask with the phenolic substrate and a suitable solvent (e.g., acetone or DMF).

-

Step 3.2 : Add a non-nucleophilic base (e.g., potassium carbonate) to the stirring solution.

-

Step 3.3 : Dissolve the weighed this compound in a minimal amount of the reaction solvent and add it dropwise to the reaction mixture using an addition funnel. A controlled, slow addition helps to manage any potential exotherm.

-

Step 3.4 : Allow the reaction to proceed under appropriate monitoring (e.g., TLC, LC-MS). Keep the reaction vessel clearly labeled.[2]

-

-

Work-up and Decontamination :

-

Step 4.1 : Upon completion, quench the reaction appropriately (e.g., by adding water).

-

Step 4.2 : All glassware that came into contact with the reagent must be decontaminated. Rinse glassware with a suitable solvent (e.g., acetone) in the fume hood. The rinsate should be collected as hazardous waste.

-

Step 4.3 : Wipe down the work area in the fume hood. Dispose of contaminated bench paper and gloves as solid hazardous waste.

-

Storage and Waste Management

Storage

Proper storage is essential for maintaining the chemical's integrity and ensuring safety.

-

Store in the original, tightly sealed container.[2]

-

Keep in a cool, dry, and well-ventilated area.[2]

-

Store locked up and away from incompatible materials (strong bases, oxidizing agents) and foodstuffs.[2][4]

-

Protect containers from physical damage and inspect them regularly for leaks.[2]

Waste Disposal

All waste containing this compound must be treated as hazardous.

-

Solid Waste : Contaminated items such as gloves, bench paper, and silica gel should be collected in a labeled, sealed container for hazardous waste.[2]

-

Liquid Waste : Unused reagent and reaction residues should be collected in a designated, labeled hazardous waste container.[2][9] Do not dispose of this chemical down the drain.[7]

-

Disposal Method : All waste must be disposed of through an authorized hazardous waste collection service in accordance with local, state, and federal regulations.[2][10]

Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical.

First Aid Measures

Immediate action is required in the event of personal exposure.

-

Eye Contact : Immediately flush the eyes with copious amounts of fresh, running water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally.[2][11] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention without delay.[2]

-

Skin Contact : Immediately flush the affected skin area with plenty of running water and soap if available.[2] Remove all contaminated clothing and shoes.[4] Seek medical attention if irritation develops or persists.[2]

-

Inhalation : Move the affected person to fresh air and keep them in a position comfortable for breathing.[2][10] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[10] Seek immediate medical attention.

-

Ingestion : Rinse the mouth with water.[4] Give a glass of water to drink.[2] Do NOT induce vomiting.[4][10] Call a poison center or physician immediately.[10]

Spill Response

In the event of a spill, follow a structured response plan to ensure safety and effective containment.

Caption: Emergency response workflow for a chemical spill.

-

Alert Personnel : Immediately alert others in the vicinity.[2]

-

Control and Contain : If possible, prevent the spill from spreading.

-

PPE : Wear protective clothing, gloves, safety glasses, and a dust respirator before attempting cleanup.[2]

-

Cleanup : Use dry cleanup procedures to avoid generating dust.[2] Gently sweep or shovel the material into a clean, dry, sealable, and labeled container.[2]

-

Decontamination : Wash the spill area down with large amounts of water, preventing runoff from entering drains.[2]

-

Disposal : The sealed container with the spilled material must be disposed of as hazardous waste.[2]

References

- 1. This compound | BoroPharm Inc. [boropharm.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. This compound [oakwoodchemical.com]

- 4. fishersci.com [fishersci.com]

- 5. 4-tert-Butylphenoxyacetyl chloride, 98% | Fisher Scientific [fishersci.ca]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. na.bhs1.com [na.bhs1.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

A Technical Guide to the Solubility of 4-tert-Butylphenacyl Chloride in Common Organic Solvents

Abstract

Understanding the solubility of active pharmaceutical ingredients and key chemical intermediates is fundamental to process development, formulation, and analytical chemistry. This technical guide provides an in-depth analysis of the solubility characteristics of 4-tert-Butylphenacyl chloride (C₁₂H₁₅ClO). We explore the theoretical principles governing its solubility, present a qualitative solubility profile in a range of common organic solvents, and provide a detailed, field-proven experimental protocol for researchers to quantitatively determine solubility in their own laboratory settings. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound's behavior in solution.

Introduction to this compound

This compound, also known as 2-chloro-1-(4-tert-butylphenyl)ethan-1-one, is an organic compound featuring a phenacyl chloride structure substituted with a bulky tert-butyl group at the para position. This substitution significantly influences its physical and chemical properties, including its reactivity, crystallinity, and, most importantly, its solubility profile. The tert-butyl group, being large and hydrophobic, imparts a nonpolar character to the molecule, which is a primary determinant of its interaction with various solvents. Understanding its solubility is critical for applications in organic synthesis, where it may be used as a building block, and in pharmaceutical development, where precise control over solution-based processes is paramount.

Theoretical Framework: Principles of Solubility

The solubility of a solid compound in a liquid solvent is governed by the thermodynamic principle summarized in the adage, "like dissolves like".[1][2] This principle states that substances with similar intermolecular forces and polarity will be mutually soluble.[2] For this compound, the key molecular features to consider are:

-

The Aromatic Ring and tert-Butyl Group: This large, nonpolar portion of the molecule dominates its character, favoring interactions with nonpolar solvents through van der Waals forces. The bulky nature of the tert-butyl group can also influence how the molecule packs in a crystal lattice and interacts with solvent molecules.

-

The α-Chloroketone Group: This part of the molecule introduces polarity. The carbonyl group (C=O) is a polar moiety with a dipole moment, and the chlorine atom is electronegative. This region of the molecule allows for dipole-dipole interactions with polar solvents.

A compound's overall solubility in a given solvent depends on the energetic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released from forming new solute-solvent interactions. For this compound, solvents that can effectively interact with both its large nonpolar part and its smaller polar part will prove to be the most effective.

Solubility Profile of this compound

While extensive quantitative public data is limited, a qualitative solubility profile can be constructed based on the compound's structure and available information on analogous compounds.[3][4] The compound is generally expected to have moderate to good solubility in many common organic solvents and limited solubility in highly polar or aqueous solvents.[3]

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Halogenated | Dichloromethane, Chloroform | Soluble | The polarity is well-matched, and these solvents can effectively solvate both the polar and nonpolar regions of the molecule. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Ethers are effective at dissolving compounds with both polar and nonpolar characteristics. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble | The carbonyl group in the solvent can interact favorably with the polar ketone group of the solute. |

| Aromatic | Toluene, Benzene | Soluble | The nonpolar aromatic ring of the solvent interacts well with the phenyl and tert-butyl groups of the solute. |

| Polar Aprotic | Dimethylformamide (DMF), Acetonitrile | Moderately Soluble | While polar, these solvents may not solvate the large nonpolar part of the molecule as effectively as less polar options. |

| Alcohols | Methanol, Ethanol | Sparingly to Moderately Soluble | The polarity of short-chain alcohols is high. Solubility is expected to increase with alcohol chain length (e.g., in butanol). |

| Nonpolar | Hexane, Cyclohexane | Sparingly Soluble | These solvents interact well with the nonpolar part but are poor at solvating the polar α-chloroketone group. |

| Aqueous | Water | Insoluble | The large hydrophobic (water-fearing) structure of the molecule prevents it from dissolving in highly polar water.[4][5] |

This table is based on theoretical principles and data from analogous compounds. Experimental verification is required for specific applications.

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a robust experimental protocol is necessary. The following gravimetric method is a reliable approach for determining the solubility of a solid compound like this compound. This method relies on creating a saturated solution, separating the dissolved solute, and quantifying its mass.[1][6]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or test tubes with screw caps

-

Temperature-controlled shaker or incubator

-

Syringe filters (0.2 or 0.45 µm, solvent-compatible, e.g., PTFE)

-

Syringes

-

Pre-weighed glass vials for evaporation

-

Analytical balance (readable to 0.1 mg)

-

Drying oven or vacuum desiccator

Step-by-Step Methodology

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a scintillation vial. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.

-

Add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixture to shake for a sufficient period to reach equilibrium (typically 24-48 hours). This ensures the solvent is fully saturated with the solute.

-

-

Sample Collection and Filtration:

-

After equilibration, let the vial stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the clear supernatant (the liquid above the solid) into a syringe.

-

Attach a syringe filter to the syringe. This is a critical step to remove any undissolved micro-particles.

-

Dispense a precise volume (e.g., 1.0 mL) of the filtered, saturated solution into a pre-weighed glass vial.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vial containing the filtered solution in a drying oven at a moderate temperature (e.g., 50-60 °C) or under a gentle stream of nitrogen until all the solvent has evaporated.

-

Transfer the vial to a vacuum desiccator and allow it to cool to room temperature and dry completely.

-

Weigh the vial containing the dried solute residue on an analytical balance.

-

-

Calculation:

-

Calculate the mass of the dissolved solid by subtracting the initial mass of the empty vial from the final mass.

-

The solubility can then be expressed in various units, such as mg/mL or g/100 mL.

-

Solubility (mg/mL) = (Mass of residue in mg) / (Volume of supernatant collected in mL)

-

-

This entire procedure should be performed in triplicate for each solvent to ensure the trustworthiness and reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining solubility.

References

IUPAC name for 4-tert-Butylphenacyl chloride

An In-depth Technical Guide to 1-(4-tert-butylphenyl)-2-chloroethanone (4-tert-Butylphenacyl chloride)

Abstract

This technical guide provides a comprehensive overview of 1-(4-tert-butylphenyl)-2-chloroethanone, commonly known as this compound. The document details its chemical identity, physicochemical properties, synthetic methodologies, and established safety protocols. Emphasis is placed on its role as a versatile chemical intermediate, contextualized within the broader applications of α-chloroacetophenones in medicinal chemistry and materials science. The guide is intended for researchers, synthetic chemists, and drug development professionals who utilize functionalized aromatic ketones as building blocks for complex molecular architectures.

Chemical Identity and Structure

Correct and unambiguous identification of a chemical entity is foundational for scientific research. This section establishes the formal nomenclature and structural representation of the topic compound.

IUPAC Nomenclature

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 1-(4-tert-butylphenyl)-2-chloroethanone .[1] This name precisely describes the molecular structure: an ethanone core substituted with a chlorine atom at the second carbon (the α-carbon) and a 4-tert-butylphenyl group at the first carbon (the carbonyl carbon).

Common Synonyms